molecular formula C9H17NO2 B6605443 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine, Mixture of diastereomers CAS No. 2742653-92-3

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine, Mixture of diastereomers

Cat. No.: B6605443
CAS No.: 2742653-92-3
M. Wt: 171.24 g/mol
InChI Key: UNBVYUMFACITSB-UHFFFAOYSA-N
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Description

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine (3-DMDCA) is a cyclic organic compound belonging to the class of heterocyclic compounds. It is a mixture of diastereomers, which are compounds with the same molecular formula but different spatial arrangements of the atoms. 3-DMDCA has been studied extensively in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine, Mixture of diastereomers has been studied extensively for its potential applications in various scientific fields. It has been used as a synthetic intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of heterocyclic compounds. Additionally, this compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission, and as a ligand for the binding of metal ions, such as zinc and copper.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine, Mixture of diastereomers is not fully understood, but it is believed to be related to its ability to interact with and modulate the activity of enzymes and other proteins. It is believed that this compound binds to and modulates the activity of enzymes and other proteins by forming complexes with them. These complexes are believed to alter the activity of the proteins, resulting in a variety of effects, such as inhibition or stimulation of enzyme activity, regulation of gene expression, and modulation of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine, Mixture of diastereomers in laboratory experiments include its low cost, its versatility, and its ease of synthesis. Additionally, this compound is relatively stable, making it suitable for use in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility in water. Additionally, it is not very soluble in organic solvents, making it difficult to use in some experiments.

Future Directions

Future research on 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine, Mixture of diastereomers could focus on its potential applications in drug discovery and development, as well as its potential as an inhibitor of other enzymes and proteins. Additionally, further research could focus on its potential as an inhibitor of cancer growth and metastasis, as well as its potential as an anti-inflammatory and anti-viral agent. Additionally, further research could focus on its potential as a ligand for the binding of metal ions, such as zinc and copper. Finally, further research could focus on its potential as a catalyst in organic synthesis and as a reagent in the synthesis of heterocyclic compounds.

Synthesis Methods

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine, Mixture of diastereomers can be synthesized by a variety of methods, including the Wittig reaction, the Stille reaction, and by condensation of the appropriate aldehyde and amine. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, resulting in the formation of an alkene. The Stille reaction involves the reaction of an aryl halide with a palladium catalyst, resulting in the formation of a coupling product. The condensation of the appropriate aldehyde and amine is a simple method of synthesizing this compound.

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(2)8-5-7(6-8)9-11-3-4-12-9/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBVYUMFACITSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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